molecular formula C12H12N2O B1298614 2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde CAS No. 32570-90-4

2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1298614
CAS No.: 32570-90-4
M. Wt: 200.24 g/mol
InChI Key: PQMMSSQLSQUPNY-UHFFFAOYSA-N
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Description

OSM-S-44 is a compound from the Open Source Malaria project, specifically from the aminothienopyrimidine series. This compound has been studied for its potential antimalarial properties and is part of a broader effort to develop new treatments for malaria, a disease caused by Plasmodium parasites.

Scientific Research Applications

OSM-S-44 has been primarily studied for its antimalarial properties. It has shown activity against Plasmodium falciparum cultures, making it a promising candidate for further development as an antimalarial drug. Additionally, its structure allows for modifications that can enhance its efficacy and reduce potential side effects .

Preparation Methods

The synthesis of OSM-S-44 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Chemical Reactions Analysis

OSM-S-44 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of OSM-S-44 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. This ultimately results in the death of the parasite .

Comparison with Similar Compounds

OSM-S-44 can be compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-44 has unique structural features that may contribute to its specific activity profile. Other similar compounds include those with variations in the sulfonamide portion or different substituents on the pyrimidine ring .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-11(8-15)10(2)14(9)12-5-3-4-6-13-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMMSSQLSQUPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200424
Record name 2,5-Dimethyl-1-(2-pyridinyl)-1H-pyrrole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32570-90-4
Record name 2,5-Dimethyl-1-(2-pyridinyl)-1H-pyrrole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32570-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1-(2-pyridinyl)-1H-pyrrole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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